

4-Bromo-5-methyl-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-5-methyl-1H-imidazole**

Cat. No.: **B100736**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromo-5-methyl-1H-imidazole**. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties

4-Bromo-5-methyl-1H-imidazole, with the CAS number 15813-08-8, is a solid at room temperature. Its fundamental properties are summarized in the table below. While specific experimental data for this isomer is limited, the provided information is based on available data for closely related imidazole derivatives and computational predictions.

Property	Value	Source
Molecular Formula	C ₄ H ₅ BrN ₂	
Molecular Weight	161.00 g/mol	
CAS Number	15813-08-8	
Appearance	Solid	
Melting Point	Data not available for this specific isomer. Isomers such as 5-Bromo-1-methyl-1H-imidazole melt at 40-44 °C, while 4-Bromo-2-methyl-1H-imidazole has a melting point of 164-165 °C.[1]	
Boiling Point	Data not available.	
Solubility	Soluble in DMSO (100 mg/mL with sonication).[2] General solubility in other common organic solvents is not extensively documented.	[2]

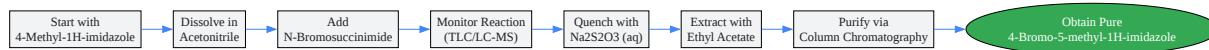
Synthesis and Reactivity

The synthesis of **4-Bromo-5-methyl-1H-imidazole** can be approached through several established methods for imidazole functionalization. A common strategy involves the direct bromination of a corresponding methyl-imidazole precursor.

Experimental Protocol: Synthesis via Bromination

This protocol is a general representation and may require optimization for the specific synthesis of **4-Bromo-5-methyl-1H-imidazole**.

Materials:


- 4-Methyl-1H-imidazole

- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable aprotic solvent)
- Stirring apparatus
- Reaction vessel
- Purification equipment (e.g., column chromatography)

Procedure:

- Dissolve 4-methyl-1H-imidazole in a suitable aprotic solvent such as acetonitrile in a reaction vessel.
- Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution at room temperature while stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-Bromo-5-methyl-1H-imidazole**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-5-methyl-1H-imidazole**.

Reactivity and Suzuki-Miyaura Coupling

The bromine atom on the imidazole ring of **4-Bromo-5-methyl-1H-imidazole** serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol illustrates the coupling of a bromo-imidazole with an arylboronic acid.

Materials:

- **4-Bromo-5-methyl-1H-imidazole**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)
- Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

- To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add **4-Bromo-5-methyl-1H-imidazole** (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
- Add the degassed solvent system.

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired arylated imidazole.

Suzuki-Miyaura Coupling Pathway:

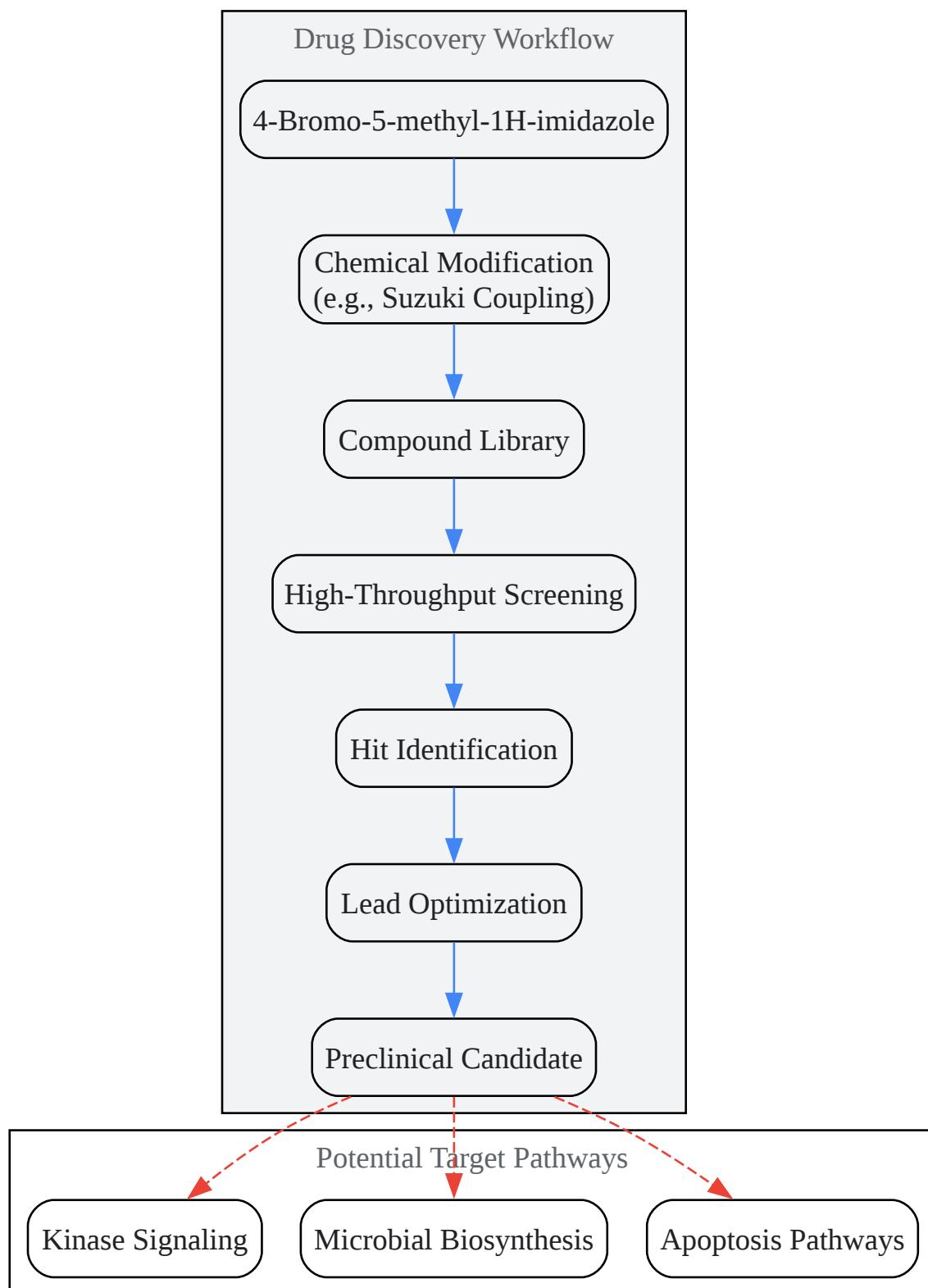
[Click to download full resolution via product page](#)

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Spectral Data

While experimental NMR spectra for **4-Bromo-5-methyl-1H-imidazole** are not readily available in the literature, the expected spectral features can be predicted based on its structure and data from similar compounds.

- ¹H NMR: The spectrum would be expected to show a singlet for the C2-H proton of the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. The chemical shifts would be influenced by the bromo and methyl substituents.
- ¹³C NMR: The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the bromine atom would be significantly downfield.


Potential Biological and Medicinal Applications

The imidazole scaffold is a prominent feature in numerous biologically active molecules, and its halogenated derivatives are of particular interest in drug discovery.^[3] While specific studies on **4-Bromo-5-methyl-1H-imidazole** are limited, the broader class of bromo-imidazoles has shown potential in several therapeutic areas.

- **Antimicrobial Agents:** Brominated imidazole derivatives have been investigated for their antibacterial and antifungal properties.^[3] The bromine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial activity.
- **Anticancer Agents:** The imidazole ring is a key component of several approved anticancer drugs.^[4] Bromo-imidazoles serve as crucial intermediates in the synthesis of novel compounds screened for their cytotoxic activity against various cancer cell lines.^{[5][6]}
- **Enzyme Inhibition:** The imidazole moiety can act as a ligand for metal ions in enzyme active sites, and substituted imidazoles are explored as inhibitors for various enzymes implicated in disease.

The reactivity of the bromo-substituent allows for the facile generation of diverse libraries of compounds for high-throughput screening, making **4-Bromo-5-methyl-1H-imidazole** a valuable starting material for drug discovery programs.

Signaling Pathway Involvement (Hypothetical):

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-Bromo-5-methyl-1H-imidazole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100736#4-bromo-5-methyl-1h-imidazole-chemical-properties\]](https://www.benchchem.com/product/b100736#4-bromo-5-methyl-1h-imidazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com